Deltamethrin-d5
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Overview
Description
Deltamethrin-d5 is an isotope-labeled analog of the pyrethroid insecticide deltamethrin, where the phenoxy protons are substituted by deuterium. This compound is primarily used as a deuterated internal standard in various analytical techniques, particularly in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deltamethrin-d5 involves the deuteration of deltamethrin. The process typically includes the substitution of hydrogen atoms with deuterium in the phenoxy group of deltamethrin. This is achieved through a series of chemical reactions that introduce deuterium into the molecular structure. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out in facilities equipped with advanced analytical tools to monitor the incorporation of deuterium and the overall quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Deltamethrin-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of this compound .
Scientific Research Applications
Deltamethrin-d5 is widely used in scientific research for various applications, including:
Mechanism of Action
Deltamethrin-d5, like deltamethrin, exerts its effects by interfering with the normal production and conduction of nerve signals in the nervous system. It acts on nerve membranes by delaying the closing of the activation gate for the sodium ion channel, leading to prolonged nerve excitation and eventual paralysis of the target organism . The molecular targets include the sodium ion channels in the nerve cells, and the pathways involved are primarily related to the disruption of normal nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
Permethrin: Another pyrethroid insecticide with similar applications but different chemical structure.
Cypermethrin: A pyrethroid with a similar mode of action but different toxicity profile.
λ-Cyhalothrin: Another pyrethroid with similar insecticidal properties but different chemical structure.
Uniqueness of Deltamethrin-d5
This compound is unique due to its deuterated structure, which makes it an ideal internal standard for analytical techniques. The incorporation of deuterium provides it with nearly identical physical properties to deltamethrin, ensuring accurate quantification and analysis in various research applications .
Properties
Molecular Formula |
C22H19Br2NO3 |
---|---|
Molecular Weight |
510.2 g/mol |
IUPAC Name |
[(S)-cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m0/s1/i3D,4D,5D,8D,9D |
InChI Key |
OWZREIFADZCYQD-LPDJBGJGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)[C@@H](C#N)OC(=O)[C@@H]3[C@@H](C3(C)C)C=C(Br)Br)[2H])[2H] |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C |
Origin of Product |
United States |
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